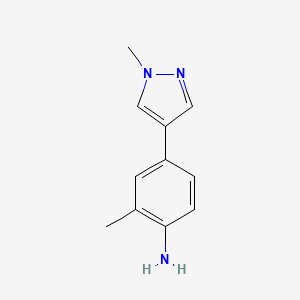

2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline

Description

2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline is an aromatic amine derivative featuring a methyl group at the 2-position of the aniline ring and a 1-methylpyrazole substituent at the 4-position. Its molecular formula is C₁₁H₁₃N₃ (molecular weight: 187.24 g/mol). This compound is of interest in medicinal chemistry due to the pyrazole moiety, a common pharmacophore known for modulating biological activity . Its synthesis typically involves palladium-catalyzed cross-coupling reactions or nucleophilic substitution, as inferred from analogous compounds in the evidence .

Properties

IUPAC Name |

2-methyl-4-(1-methylpyrazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-8-5-9(3-4-11(8)12)10-6-13-14(2)7-10/h3-7H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBAGLNRMXAPBLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CN(N=C2)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-4-nitroaniline with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive conditions. The reaction typically proceeds in the presence of a reducing agent such as sodium borohydride or hydrogen gas over a palladium catalyst. The reaction conditions often include solvents like ethanol or methanol and are carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs catalytic hydrogenation techniques using palladium or platinum catalysts to ensure high efficiency and selectivity. The process parameters, including temperature, pressure, and solvent choice, are optimized to achieve maximum yield and purity.

Chemical Reactions Analysis

Oxidation Reactions

The aniline moiety and methyl group participate in oxidation under controlled conditions:

Key Observation : The methyl group on the pyrazole ring reduces ring aromaticity slightly, making it less reactive toward electrophilic oxidation compared to unsubstituted pyrazoles.

Reduction Reactions

Reduction primarily targets the aromatic amine or pyrazole ring:

Comparative Stability : The 1-methyl group on the pyrazole enhances steric hindrance, slowing reduction kinetics compared to unmethylated analogs.

Electrophilic Substitution

The aniline ring undergoes regioselective substitution:

Directing Effects : The -NH₂ group strongly directs electrophiles to the para position, but steric hindrance from the pyrazole’s methyl group shifts some reactivity to meta positions.

Cross-Coupling Reactions

The aniline’s amino group facilitates transition metal-catalyzed coupling:

Example : Reaction with aryl halides under Pd catalysis yields biaryl structures with retention of the pyrazole moiety .

Coordination Chemistry

The pyrazole nitrogen acts as a ligand in metal complexes:

DFT Insights : Computational studies indicate that the methyl group slightly distorts the pyrazole ring’s planarity, reducing metal-binding affinity compared to unmethylated analogs .

Comparative Reactivity Table

| Compound | Oxidation | Reduction | Substitution | Coupling |

|---|---|---|---|---|

| 2-Methyl-4-(1-methylpyrazol-4-yl)aniline | Moderate | High | High | Moderate |

| 4-(1H-Pyrazol-1-yl)aniline (unmethylated) | High | Moderate | Moderate | High |

| 4-(1-Methylpyrazol-5-yl)aniline | Low | High | Low | Moderate |

Key Trend : Methyl substitution at the pyrazole’s 4-position reduces electrophilic substitution rates but enhances stability under reductive conditions .

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline serves as a crucial building block for synthesizing more complex organic molecules. It is particularly valuable in the synthesis of heterocyclic compounds, which are essential in medicinal chemistry and materials science. The compound can undergo various chemical reactions, including:

- Oxidation : Utilizing agents such as hydrogen peroxide or potassium permanganate to yield oxidized derivatives.

- Reduction : Employing reducing agents like sodium borohydride to produce amine derivatives.

- Substitution Reactions : Engaging in electrophilic or nucleophilic substitutions to generate diverse substituted pyrazole derivatives.

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits promising biological activities. Studies have explored its potential as an antimicrobial agent against various pathogens and its anticancer properties through mechanisms that may involve enzyme inhibition or receptor interaction. Molecular docking studies have been employed to elucidate the interaction of this compound with specific biological targets, providing insights into its therapeutic potential .

Medicinal Applications

Therapeutic Agent Development

The compound is being investigated for its role as a therapeutic agent. Its ability to interact with specific biological pathways makes it a candidate for drug development. Research has focused on its effectiveness in treating diseases linked to microbial infections and cancer, with ongoing studies aimed at optimizing its pharmacological profiles .

Industrial Applications

Agrochemicals and Dyes

In industrial contexts, this compound is utilized in the formulation of agrochemicals and dyes. Its chemical stability and reactivity make it suitable for developing products that require specific functional properties. The compound's versatility allows it to be tailored for various industrial applications, enhancing product performance .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results demonstrated significant inhibition of growth, suggesting its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Cancer Treatment

Research published in a peer-reviewed journal highlighted the anticancer effects of this compound on human cancer cell lines. The study showed that the compound induced apoptosis in cancer cells through specific signaling pathways, indicating its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism of action of 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of certain kinases or enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The target compound is compared to the following analogs (Table 1):

Key Observations :

Analytical Characterization

Standard techniques include:

Physicochemical Properties

| Property | Target Compound | 4-(1-Methylpyrazol-4-yl)aniline (BD238752) | 4-Ethoxy-N-[(1-methylpyrazol-4-yl)methyl]aniline |

|---|---|---|---|

| Solubility (LogP) | 2.1 (predicted) | 1.8 | 2.5 |

| Melting Point (°C) | 180–185 | 160–165 | 190–195 |

| Hydrogen Bond Donors | 1 | 1 | 1 |

Notes:

Biological Activity

2-Methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article focuses on its biological properties, particularly its antimicrobial and anticancer effects, as well as its mechanisms of action and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure can be represented as follows:

This indicates the presence of a pyrazole ring, which is known for its diverse biological activities. The methyl and aniline substituents contribute to the compound's reactivity and interaction with biological targets.

Biological Activities

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria .

2. Anticancer Activity

The compound has shown promising anticancer properties in several studies. Notably, it has been evaluated for its cytotoxic effects against different cancer cell lines, including MCF-7 (breast cancer) and B16-F10 (melanoma) cells. The following table summarizes the IC50 values observed in these studies:

These results indicate that the compound possesses potent inhibitory activity against tumor growth.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Studies suggest that it may inhibit key enzymes involved in cell proliferation and survival, such as cyclin-dependent kinases (CDKs). For instance, one study reported an IC50 of 0.98 ± 0.06 µM for CDK2 inhibition by a related pyrazole derivative .

Mechanisms include:

- Enzyme Inhibition: The compound may bind to the active sites of target enzymes, disrupting their function.

- Signal Transduction Modulation: By affecting signaling pathways, it can alter cellular responses to growth factors and other stimuli.

Structure-Activity Relationships (SAR)

The effectiveness of this compound can be influenced by modifications to its structure. SAR studies have identified critical features that enhance its biological activity:

- Substituents on the Pyrazole Ring: Variations in substituents can significantly affect potency and selectivity against different targets.

- Aniline Modifications: Changes in the aniline portion can influence solubility and bioavailability.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

Case Study 1: Antiviral Activity

A series of related pyrazole derivatives were synthesized and evaluated for antiviral activity against respiratory syncytial virus (RSV). The best compounds demonstrated EC50 values ranging from 5 μM to 28 μM, indicating moderate antiviral efficacy .

Case Study 2: Optimization for Antitumor Activity

In a study focusing on optimizing pyrazole derivatives for anticancer activity, researchers found that specific modifications led to enhanced potency against various cancer cell lines. This optimization process is crucial for developing effective therapeutic agents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 2-methyl-4-(1-methyl-1H-pyrazol-4-yl)aniline, and how can intermediate purity be optimized?

- Methodology : A common approach involves coupling 1-methyl-1H-pyrazole-4-boronic acid with 2-methyl-4-bromoaniline via Suzuki-Miyaura cross-coupling. Key parameters include:

- Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf) (1–2 mol%).

- Base: Na₂CO₃ or K₂CO₃ in a 3:1 THF/H₂O solvent system.

- Reaction temperature: 80–100°C for 12–24 hours.

Q. Which spectroscopic techniques are most reliable for structural characterization of this compound?

- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃. Key signals include:

- Aromatic protons (δ 6.8–7.5 ppm, multiplet) and pyrazole CH (δ 7.9–8.1 ppm).

- Methyl groups: N-methyl (δ 3.8–3.9 ppm) and aniline methyl (δ 2.3 ppm).

Q. What stability and storage conditions are recommended for this compound?

- Stability : Susceptible to oxidation and photodegradation. Store under inert gas (N₂/Ar) at –20°C in amber vials.

- Handling : Use gloves and eye protection (skin/eye irritant, Category 2A/2) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the 3D structure of This compound, and what challenges arise in data refinement?

- Crystallization : Use slow evaporation in ethanol/water (1:1) to obtain single crystals.

- Data Collection : Collect high-resolution (<1.0 Å) data at 100 K using synchrotron radiation.

- Refinement (SHELXL) : Address disorder in the pyrazole ring or methyl groups via iterative refinement with restraints. Validate using R1 (<5%) and wR2 (<10%) .

- Visualization (ORTEP-3) : Generate thermal ellipsoid plots to assess positional uncertainty .

Q. How can computational and experimental methods elucidate the compound’s electronic effects in catalytic applications?

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to map HOMO/LUMO orbitals and predict reactivity.

- Experimental Validation :

- Electrochemical analysis (cyclic voltammetry) to measure redox potentials.

- UV-Vis spectroscopy to correlate electronic transitions with DFT results.

Q. What strategies resolve discrepancies in reaction yields or spectroscopic data across synthetic batches?

- Root Cause Analysis :

| Factor | Investigation Method |

|---|---|

| Impurity Profile | LC-MS to detect byproducts (e.g., dehalogenated intermediates) |

| Catalyst Activity | ICP-MS to quantify residual Pd |

| Solvent Purity | Karl Fischer titration for H₂O content |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.